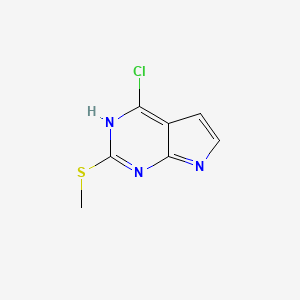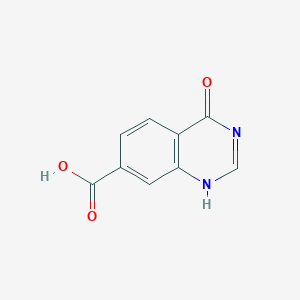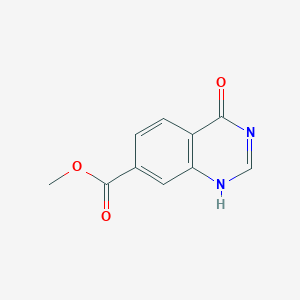
CID 96275
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 96275 is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 96275 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 96275 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Lipid Profiling
CID 96275 is used in lipid profiling, specifically in the structural elucidation of lipids . It’s used in Electron-Activated Dissociation (EAD) fragmentation, a unique method that provides diagnostic peaks enabling complete structural characterization of lipid molecular species . This is particularly useful in untargeted lipidomics analyses where the collision-induced dissociation (CID) method can have limitations .
High-Throughput Analysis
CID 96275 is used in high-throughput, untargeted analysis of lipids . The ZenoTOF 7600 system, which uses CID 96275, can acquire CID data at 133 Hz and EAD data at 30 Hz . These high acquisition speeds enable the system to analyze a large number of lipids in a short amount of time .
Disease Biomarker Discovery
The central role lipids play in inter- and intra-cellular communication has driven considerable interest in the use of lipidomics to uncover potential biomarkers of human disease . CID 96275, through its use in lipidomics, can aid in the discovery of these potential biomarkers .
Radiation Hardened Imaging
CID 96275 is used in the Thermo Scientific CID8710D1M solid state monochrome video camera, which is designed for radiation hardness . The camera is tolerant to gamma, neutron, proton, and high energy electron radiation . This makes it suitable for use in environments with high levels of radiation .
Process Monitoring
The CID8710D1M camera, which uses CID 96275, is used for process monitoring . Its small size and versatile camera head mounting feature simplifies installation in small spaces .
Research and Inspection
The CID8710D1M camera is also used in research and inspection . Its high resolution and no geometric distortion make it ideal for precise edge detection .
Propriétés
IUPAC Name |
4-chloro-3H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCCCTWWAUJRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C1=C(NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 96275 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


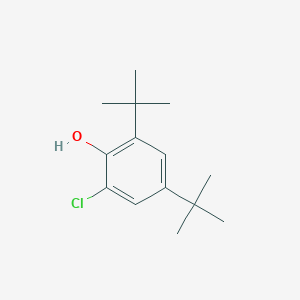
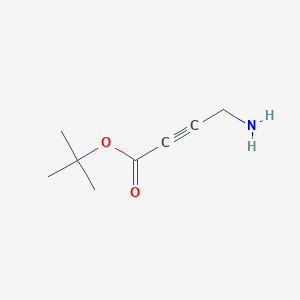

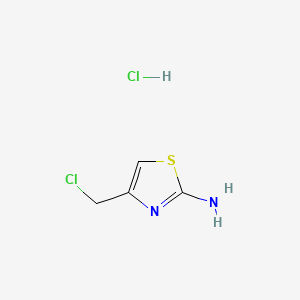
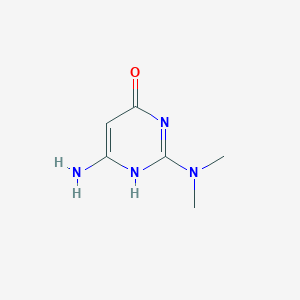
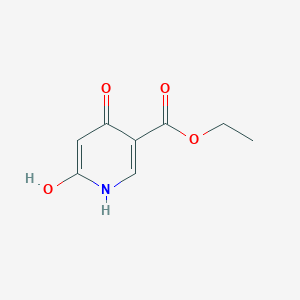
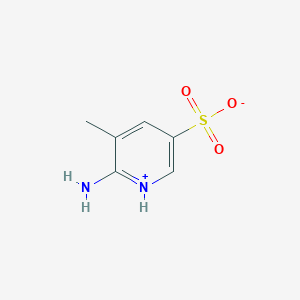
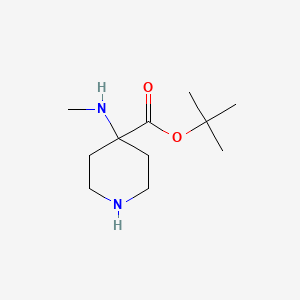
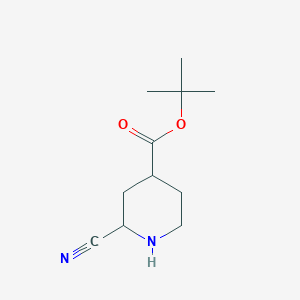
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate](/img/structure/B7722264.png)
